4-(Hydroxymethyl)picolinaldehyde

Description

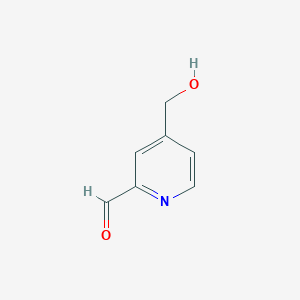

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-4-6-1-2-8-7(3-6)5-10/h1-3,5,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGLHGDUTUASPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627985 | |

| Record name | 4-(Hydroxymethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212914-74-4 | |

| Record name | 4-(Hydroxymethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry and Metal Complexation Research Involving 4 Hydroxymethyl Picolinaldehyde Ligands

Ligand Design Principles for 4-(Hydroxymethyl)picolinaldehyde and Its Derivatives

The design of ligands based on this compound is centered on its inherent structural features that allow for predictable and versatile coordination with metal ions.

Chelation Modes and Binding Motifs

Derivatives of this compound, such as hydrazones, are designed to act as "two-arm systems" capable of double coordination to metal centers. scielo.org.coresearchgate.net These ligands can exhibit isomerizations, such as [E,E]/[E,Z]/[Z,Z'], which can be induced photochemically. scielo.org.coresearchgate.net This isomerization influences the chelation and the resulting geometry of the metal complex. The coordination often occurs through nitrogen and oxygen donor atoms, creating stable chelate rings with the metal ion.

Influence of the Hydroxymethyl Group on Ligand Properties

The hydroxymethyl group (-CH₂OH) plays a significant role in modifying the properties of the ligand and the resulting metal complexes. While not always directly involved in the primary coordination to the metal, its presence can influence solubility, introduce sites for further functionalization, and participate in intermolecular interactions like hydrogen bonding. This can impact the self-assembly and crystal packing of the complexes. The introduction of a hydroxymethyl group can enhance water solubility and provide a handle for creating more complex structures. nih.gov

Synthesis and Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes with ligands derived from this compound is typically achieved through condensation reactions to form Schiff bases, followed by reaction with a metal salt. scielo.org.coresearchgate.netnih.govjocpr.com

Transition Metal Complexes (e.g., Cu(II), Cr(III), Mn(II), Zn(II), Pt(0))

Complexes of various transition metals with ligands derived from this compound have been synthesized and characterized. The synthesis generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, often with heating. nih.govnih.govekb.eg

Characterization techniques such as elemental analysis, FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements are employed to determine the structure and properties of these complexes. nih.govnih.govresearchgate.netmdpi.com For instance, the magnetic moment of a Cr(III) complex was found to be 3.70 BM, indicating an octahedral geometry with three unpaired electrons. mdpi.com Similarly, a Cu(II) complex exhibited a magnetic moment of 1.72 BM, consistent with an octahedral geometry and one unpaired electron. mdpi.com The molar conductance values help in determining the electrolytic nature of the complexes. mdpi.com

Table 1: Characterization Data for Selected Transition Metal Complexes

| Metal Ion | Proposed Geometry | Magnetic Moment (BM) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) |

|---|---|---|---|

| Cr(III) | Octahedral | 3.70 mdpi.com | 9.62–19.3 mdpi.com |

| Cu(II) | Octahedral | 1.72 mdpi.com | 13.54 - 14.33 |

| Mn(II) | Octahedral | - | - |

| Zn(II) | Tetrahedral | Diamagnetic | 9.62–19.3 mdpi.com |

| Pt(0) | - | - | - |

Lanthanide Complexes and Their Photophysical Properties

Ligands derived from this compound have been used to synthesize lanthanide complexes, particularly with La(III) and Sm(III). scielo.org.coresearchgate.net A key area of research for these complexes is their photophysical properties, including absorption, emission, and fluorescence quantum yields. scielo.org.coresearchgate.net The ligand acts as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then luminesces. nih.gov

For example, the fluorescence quantum yields for La(III) and Sm(III) complexes of a bis-hydrazone derived from 6-(hydroxymethyl)pyridine-2-carboxaldehyde were determined to be 0.2024 and 0.1413, respectively. scielo.org.coresearchgate.net These complexes exhibit strong absorption bands in the UV-Vis region. nih.gov The photophysical properties can be influenced by factors such as the specific lanthanide ion and the solvent environment. nih.gov

Table 2: Photophysical Properties of Lanthanide Complexes

| Lanthanide Ion | Fluorescence Quantum Yield (Φ) | Excitation Wavelength Range (nm) |

|---|---|---|

| La(III) | 0.2024 scielo.org.coresearchgate.net | 380-400 researchgate.net |

| Sm(III) | 0.1413 scielo.org.coresearchgate.net | 380-400 researchgate.net |

Self-Assembly and Supramolecular Architectures

The design of ligands from this compound allows for the construction of complex supramolecular architectures through self-assembly processes. nih.govanu.edu.au These processes are driven by coordination bonds between the ligand and metal ions, as well as non-covalent interactions like hydrogen bonding and π-π stacking. anu.edu.au The resulting structures can range from discrete cages and helicates to larger, more intricate assemblies. nih.govnih.gov

The formation of these architectures is a thermodynamic process, where the system seeks the most stable arrangement. anu.edu.au The lability of the metal-ligand bonds is crucial for the "self-correction" of initially formed random structures into the final, well-defined product. nih.gov Characterization of these large assemblies often requires techniques like NMR spectroscopy and mass spectrometry. anu.edu.au

Spectroscopic and Electrochemical Studies of Metal-4-(Hydroxymethyl)picolinaldehyde Complexes

The characterization of metal complexes of this compound would typically involve a suite of spectroscopic and electrochemical techniques to elucidate their structure, bonding, and redox properties.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: This technique would be crucial in determining the coordination mode of the this compound ligand. Shifts in the vibrational frequencies of the aldehyde C=O, the alcohol O-H, and the pyridine (B92270) ring C=N and C=C stretching bands upon complexation would provide direct evidence of the ligand's binding to the metal center. For instance, a decrease in the C=O stretching frequency would suggest coordination through the aldehyde oxygen, while changes in the pyridine ring vibrations would indicate bonding through the nitrogen atom.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes would offer insights into the d-d transitions of the metal ion and any charge-transfer bands between the metal and the ligand. The position and intensity of these bands are sensitive to the geometry of the complex and the nature of the metal-ligand bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy would be invaluable for characterizing the ligand environment in solution. Shifts in the proton and carbon signals of the picolinaldehyde backbone upon coordination would map the electronic effects of the metal ion.

Electrochemical Studies:

Cyclic Voltammetry (CV): This technique would be employed to investigate the redox behavior of the metal-4-(Hydroxymethyl)picolinaldehyde complexes. The resulting voltammograms would reveal the reduction and oxidation potentials of the metal center, providing information about the stability of different oxidation states and the reversibility of the redox processes. For example, the cyclic voltammetry of related compounds like 4-(hydroxymethyl)pyridine has been studied to understand its oxidation at various electrodes. However, specific data for complexes of this compound is not available.

A representative, though hypothetical, data table for such studies is presented below to illustrate the type of information that would be sought.

Table 1: Hypothetical Spectroscopic and Electrochemical Data for Metal-4-(Hydroxymethyl)picolinaldehyde Complexes

| Complex | Key IR Bands (cm⁻¹) | UV-Vis λ_max (nm) (ε, M⁻¹cm⁻¹) | ¹H NMR (δ, ppm) | CV (E½, V vs. Ag/AgCl) |

| [Cu(HMPA)₂]Cl₂ | ν(C=O): 1680, ν(O-H): 3350, ν(Cu-N): 450 | 650 (d-d), 350 (CT) | Pyridine-H: 8.5-7.5, CH₂: 4.8 | +0.2 (Cu²⁺/Cu⁺) |

| [Ni(HMPA)₂]Cl₂ | ν(C=O): 1685, ν(O-H): 3360, ν(Ni-N): 460 | 580, 950 (d-d) | - | -0.5 (Ni²⁺/Ni⁺) |

| Co(HMPA)₃₃ | ν(C=O): 1690, ν(O-H): 3370, ν(Co-N): 440 | 490, 550 (d-d) | - | +0.1 (Co³⁺/Co²⁺) |

| HMPA = this compound |

Theoretical Investigations of Metal-Ligand Interactions and Electronic Structures

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for complementing experimental findings and gaining a deeper understanding of the electronic structure and bonding within metal complexes.

DFT Calculations:

Electronic Structure Analysis: DFT calculations would elucidate the nature of the frontier molecular orbitals (HOMO and LUMO), providing insights into the metal-ligand bonding interactions. Analysis of the composition of these orbitals would reveal the extent of covalent and ionic character in the bonds and identify the orbitals involved in electronic transitions observed in the UV-Vis spectra.

Vibrational Frequency Calculations: Theoretical vibrational analysis would aid in the assignment of experimental IR and Raman spectra. Calculated frequencies, after appropriate scaling, can be correlated with observed vibrational bands, confirming the coordination mode of the ligand.

Thermodynamic Parameters: DFT can be used to calculate thermodynamic parameters such as binding energies, which quantify the stability of the metal-ligand bond.

The table below illustrates the kind of theoretical data that would be generated for such studies.

Table 2: Hypothetical DFT Calculation Results for Metal-4-(Hydroxymethyl)picolinaldehyde Complexes

| Complex | Calculated Geometry | HOMO-LUMO Gap (eV) | Key Calculated IR Frequencies (cm⁻¹) | M-N Bond Length (Å) |

| [Cu(HMPA)₂]²⁺ | Distorted Octahedral | 2.5 | ν(C=O): 1675, ν(Cu-N): 455 | 2.05 |

| [Ni(HMPA)₂]²⁺ | Octahedral | 3.1 | ν(C=O): 1680, ν(Ni-N): 465 | 2.10 |

| [Co(HMPA)₃]³⁺ | Octahedral | 3.5 | ν(C=O): 1688, ν(Co-N): 445 | 1.95 |

| HMPA = this compound |

Catalytic Applications of 4 Hydroxymethyl Picolinaldehyde and Its Derivatives

Role as a Precursor for Catalytic Ligands in Organic Transformations

4-(Hydroxymethyl)picolinaldehyde serves as a valuable building block for the synthesis of more complex molecules that can act as ligands in catalysis. The aldehyde functional group is particularly reactive and allows for the straightforward formation of Schiff base ligands through condensation reactions with primary amines. sphinxsai.com These Schiff bases, which contain an azomethine (-C=N-) group, are a significant class of ligands in coordination chemistry due to their synthetic accessibility and the stability of their metal complexes. sphinxsai.commdpi.comresearchgate.net

The general synthesis of Schiff base ligands involves the reaction of an aldehyde, such as this compound, with a primary amine, often under acid or base catalysis, or with the application of heat. sphinxsai.com The resulting Schiff base can then be used to form metal complexes with a variety of transition metals. mdpi.com These metal complexes have found broad applications in catalysis, including in oxidation, reduction, and polymerization reactions. researchgate.net The hydroxymethyl group on the pyridine (B92270) ring can also be modified, offering further opportunities for tuning the electronic and steric properties of the resulting ligands.

Utilization in Metal-Catalyzed Cascade and Multicomponent Reactions

While specific examples of cascade or multicomponent reactions catalyzed by derivatives of this compound are not extensively documented in publicly available research, the broader class of picolinaldehyde-derived ligands has shown significant promise in this area. These reactions, where multiple chemical transformations occur in a single pot, are highly valued for their efficiency and atom economy.

Copper catalysis is a powerful tool in organic synthesis, and the use of diamine ligands has been instrumental in advancing copper-mediated cross-coupling reactions. rsc.org Schiff base ligands derived from picolinaldehydes can coordinate with copper(II) to form complexes that are catalytically active. researchgate.net For instance, copper(II) complexes with Schiff base ligands have been shown to catalyze the oxidation of alcohols. researchgate.net

While direct evidence of this compound-derived ligands in copper-catalyzed annulation and cyclization reactions is limited, the fundamental principles of copper catalysis with nitrogen-containing ligands suggest their potential in such transformations. The kinetics and mechanism of ligand exchange reactions in copper(II) complexes with tetradentate Schiff base ligands have been studied, providing insights into the behavior of these catalysts. nih.gov

The development of Lewis acid catalysts for asymmetric synthesis is a major focus in modern chemistry. Scandium triflate has been identified as an effective Lewis acid catalyst for the hydroxymethylation of silyl (B83357) enol ethers using aqueous formaldehyde (B43269) in water, demonstrating the potential for Lewis acid catalysis in reactions involving hydroxyl groups. nih.gov

Although specific applications of this compound derivatives in this context are not widely reported, the pyridine nitrogen and the potential for forming chiral Schiff base ligands make them attractive candidates for the development of new Lewis acid catalysts. The coordination of a Lewis acidic metal to the pyridine nitrogen or the imine nitrogen of a Schiff base ligand can activate the substrate for nucleophilic attack in an asymmetric fashion.

Heterogeneous Catalysis Involving this compound-Derived Materials

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their recyclability and practical utility. While specific examples involving this compound are not prevalent, general methods for the heterogenization of Schiff base complexes are well-established.

One approach is the incorporation of metal complexes into porous materials such as metal-organic frameworks (MOFs) or onto the surface of materials like silica. For instance, copper has been immobilized on a core-shell structure containing cobalt ferrite (B1171679) nanoparticles and MCM-41, creating a highly effective heterogeneous catalyst. Although a different ligand was used in this case, the principle could be applied to complexes of this compound.

Mechanism-Based Studies of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. For metallaphotoredox reactions, which often involve both a photocatalyst and a metal co-catalyst like nickel, detailed mechanistic studies have been conducted. chemrxiv.orgprinceton.edu These studies have elucidated the roles of the different catalytic species and the elementary steps involved in the reaction, such as oxidative addition and reductive elimination. princeton.edu

Biological and Biomedical Research Endeavors with 4 Hydroxymethyl Picolinaldehyde and Its Derivatives

Applications in Medicinal Chemistry and Drug Discovery Platforms

The versatility of the 4-(Hydroxymethyl)picolinaldehyde scaffold is a cornerstone of its application in drug discovery. Its constituent parts—the pyridine (B92270) ring, the hydroxymethyl group, and the aldehyde—offer multiple points for chemical modification, enabling the synthesis of large and diverse compound libraries for screening.

The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that can bind to multiple biological targets, and the pyridine ring is a well-established example of such a scaffold. nih.gov The closely related compound, 4-Pyridinecarboxaldehyde (B46228), is considered a versatile building block for creating compounds with therapeutic potential against diseases like idiopathic pulmonary fibrosis and malaria. chemicalbook.com This versatility stems from its ability to be chemically modified to modulate biological targets. chemicalbook.com

The this compound structure incorporates both a nucleophilic hydroxymethyl group and an electrophilic aldehyde, making it a highly adaptable scaffold for synthesizing a variety of heterocyclic and other complex molecules. This dual functionality allows it to be a key component in the design of novel inhibitors for enzymes such as histone deacetylase 6 (HDAC6). chemicalbook.com Researchers utilize this scaffold to develop compounds that can interact with specific biological pathways, aiming to create new treatments. For instance, derivatives have been designed as potential antihypertensive agents and have shown efficacy in reversing the phenotype of idiopathic pulmonary fibrosis in human lung models. nih.govchemicalbook.com

The core structure of this compound is a launchpad for derivatization to improve biological effects. By chemically modifying the scaffold, researchers can fine-tune properties like potency, selectivity, and pharmacokinetic profiles.

One approach involves creating hybrid molecules that combine the pyridine scaffold with other pharmacophores. For example, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and showed potent, dose-dependent inhibition of human cancer cell lines. mdpi.com Similarly, introducing a hydroxamic acid moiety to a quinazoline-based pharmacophore, which can be derived from pyridine-containing precursors, resulted in dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC) with nanomolar potencies. nih.gov These examples underscore the strategy of using the foundational pyridine structure and adding functional groups to achieve specific and enhanced biological actions.

Investigations into Enzyme Inhibition and Modulation

Derivatives built upon pyridine-containing scaffolds have been extensively studied as inhibitors of various enzyme families, playing a crucial role in the management of numerous diseases.

The strategic design of derivatives based on pyridine scaffolds has led to the successful targeting of several key enzyme families.

Kinases and Deacetylases: In oncology research, derivatives have been developed to simultaneously target phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC). nih.gov Compounds 23 and 36, from a series of 4-methyl quinazoline (B50416) derivatives, were identified as potent dual inhibitors with nanomolar efficacy. nih.gov

Bacterial Enzymes: 4-Pyridone derivatives have been identified as specific and potent inhibitors of enoyl-acyl carrier protein reductase (FabI), an essential enzyme in bacterial fatty acid synthesis. nih.gov This inhibition provides strong antibacterial activity, particularly against Staphylococcus aureus. nih.gov Another bacterial target is the cell division protein FtsZ, which has been successfully inhibited by derivatives of cinnamaldehyde, highlighting the potential of aldehyde-containing compounds as antimicrobials. nih.gov

Aldehyde Dehydrogenases (ALDH): The aldehyde group, a key feature of this compound, is central to its interaction with aldehyde dehydrogenases. The degradation product of cyclophosphamide, acrolein, is known to inhibit human aldehyde dehydrogenase 1 (ALDH1). nih.gov This suggests that aldehyde-containing compounds can act as modulators of this enzyme family, which is implicated in both cancer cell resistance and normal cellular metabolism. nih.gov

Understanding how these derivatives interact with their target enzymes is critical for developing more effective drugs. For ALDH1, studies with the inhibitor acrolein revealed a competitive and reversible inhibition mechanism with a K_i value of 0.646 microM. nih.gov This indicates that the inhibitor competes with the natural substrate for the enzyme's active site. nih.gov

In the case of PI3K/HDAC dual inhibitors, the compounds effectively modulated the expression of downstream markers like p-AKT and acetylated histone H3 (Ac-H3) in cancer cells. nih.gov This modulation led to the arrest of the cell cycle and the induction of apoptosis (programmed cell death). nih.gov For FabI inhibitors, target specificity was confirmed through macromolecular biosynthesis assays which showed strong inhibition of lipid synthesis. nih.gov Furthermore, the reduced activity of these inhibitors against triclosan-resistant S. aureus strains containing a mutation in the FabI enzyme provided direct evidence of the on-target interaction. nih.gov

Studies on Antimicrobial and Anticancer Potential of this compound Derivatives

The chemical scaffold of this compound is a fertile ground for discovering new agents to combat microbial infections and cancer. The pyridine nucleus is a common feature in many compounds developed for these purposes. mdpi.com

Derivatives have demonstrated significant antimicrobial activity. 4-Pyridone compounds, for instance, show potent antibacterial effects against 30 clinical isolates of methicillin-resistant S. aureus (MRSA), with MIC_90 values as low as 0.5 µg/mL. nih.gov Other pyridine-containing structures, such as 4H-pyran derivatives, have also shown promising antibacterial efficiency against various Gram-positive isolates, in some cases exceeding the potency of the antibiotic ampicillin. mdpi.com

In the realm of anticancer research, derivatives have shown considerable promise. A series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were evaluated against liver (HepG2) and colon (HCT116) cancer cell lines, showing inhibitory activity at low micromolar concentrations. mdpi.com One of the most potent compounds, 5q, significantly inhibited colon cancer growth in an in vivo model, with suppression rates between 70% and 90%. mdpi.com This effect was linked to the inhibition of angiogenesis and induction of apoptosis. mdpi.com Similarly, dual PI3K and HDAC inhibitors based on a quinazoline scaffold demonstrated significant in vivo anticancer efficacy in xenograft models of human cancer cells. nih.gov

Table of Investigated Derivatives and Their Biological Targets

| Derivative Class | Target Enzyme/Cell | Biological Activity | Reference |

|---|---|---|---|

| 4-Methyl Quinazolines | PI3K, HDAC | Anticancer, Apoptosis Induction | nih.gov |

| 4-Pyridones | Enoyl-acyl carrier protein reductase (FabI) | Antibacterial (MRSA) | nih.gov |

| 4-(4-formamidophenylamino)-N-methylpicolinamides | HepG2, HCT116 cancer cells | Anticancer, Angiogenesis Inhibition | mdpi.com |

| 4H-Pyrans | Gram-positive bacteria, HCT-116 cells | Antibacterial, Anticancer | mdpi.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Pyridinecarboxaldehyde |

| Acrolein |

| Ampicillin |

| 4-(4-formamidophenylamino)-N-methyl picolinamide |

| 4-hydroxycyclophosphamide |

| Carboxyethylphosphoramide mustard |

| Chloroacetaldehyde |

| Phosphoramide mustard |

In Vitro Cytotoxicity Assessments

The evaluation of a compound's toxicity against cancer cell lines is a fundamental step in anticancer drug discovery. For derivatives of this compound, however, specific data from such in vitro cytotoxicity assays, including crucial metrics like IC50 values, are not publicly available.

General studies on related structures offer a glimpse into the potential of this class of compounds. For instance, Schiff bases derived from other pyridine aldehydes have been tested against various cancer cell lines. Zinc (II) complexes of Schiff bases derived from picolinaldehyde showed dose-dependent inhibition of HCT-116, HepG-2, and A529 cells. orientjchem.org Similarly, lanthanide complexes with Schiff base ligands have demonstrated apoptosis-inducing effects in Vero, MCF-7, and HeLa cell lines. orientjchem.org Another study on copper(II) complexes with tridentate Schiff bases reported IC50 values against HeLa, HL-60, Caco-2, and A-549 cancer cell lines, with some complexes showing higher cytotoxicity than the reference drug cisplatin. nih.gov

However, without direct experimental data for this compound derivatives, a precise data table of their cytotoxic activity cannot be compiled.

Interactive Data Table: In Vitro Cytotoxicity of Related Pyridine Schiff Base Derivatives

| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |

| Copper(II) Complex (Cu-54) | HeLa | 13.50 ± 1.21 | nih.gov |

| Copper(II) Complex (Cu-54) | HL-60 | 13.85 ± 1.39 | nih.gov |

| Copper(II) Complex (Cu-54) | Caco-2 | 13.88 ± 1.22 | nih.gov |

| Copper(II) Complex (Cu-54) | A-549 | 20.01 ± 1.09 | nih.gov |

| Copper(II) Complex (Cu-08) | A-549 | 0.59 | nih.gov |

| Copper(II) Complex (Cu-09) | A-549 | 0.67 | nih.gov |

| Copper(II) Complex (Cu-08) | MCF-7 | 8.88 | nih.gov |

| Copper(II) Complex (Cu-09) | MCF-7 | 6.30 | nih.gov |

Note: The data presented is for related compounds and not for derivatives of this compound. This table is for illustrative purposes of the types of data required.

Metal Complexation and Enhanced Biological Effects

The formation of metal complexes with organic ligands, such as Schiff bases, is a well-established strategy to enhance biological activity. researchgate.net The coordination of a metal ion can significantly alter the steric and electronic properties of the ligand, potentially leading to improved anticancer, antibacterial, or antifungal properties. researchgate.netarabjchem.org Schiff bases are particularly effective ligands due to the chelating properties of the imine group and other donor atoms, allowing them to form stable complexes with a wide range of transition metals. researchgate.net

Numerous studies have demonstrated that metal complexes of pyridine-derived Schiff bases exhibit superior biological activity compared to the free ligands. researchgate.net This enhancement is often attributed to mechanisms like the promotion of DNA binding and cleavage or the activation of apoptotic pathways. researchgate.net However, specific research detailing the synthesis of metal complexes using this compound as a precursor and the subsequent evaluation of their enhanced biological effects is currently unavailable.

Research on Protein Modification and Biochemical Assays

The aldehyde and hydroxymethyl functional groups present in this compound suggest its potential utility in protein modification and the development of biochemical assays. Aldehydes can react with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form Schiff bases. This reactivity could be harnessed to covalently label proteins for detection or to develop specific enzyme inhibitors. However, there are no specific studies in the reviewed literature that demonstrate the use of this compound for these purposes.

Computational Approaches in Drug Design Leveraging this compound Derivatives

Computational methods are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the synthesis of more potent and selective drug candidates. nih.govopenmedicinalchemistryjournal.com Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are routinely used. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction modes. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

While these computational tools are widely applied to various classes of compounds, there is a lack of published research applying them specifically to derivatives of this compound. Such studies would be invaluable for predicting their potential as inhibitors of specific biological targets and for guiding the design of new analogs with improved therapeutic properties.

Advanced Spectroscopic and Computational Approaches for the Elucidation of 4 Hydroxymethyl Picolinaldehyde Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-(hydroxymethyl)picolinaldehyde in solution. It provides precise information about the chemical environment of each proton and carbon atom within the molecule.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the initial structural assessment. In a typical ¹H NMR spectrum of a related compound, 2-(hydroxymethyl)pyridine, the protons of the pyridine (B92270) ring resonate at distinct chemical shifts, for instance, at 8.454 ppm, 7.653 ppm, 7.374 ppm, and 7.147 ppm, while the methylene (B1212753) protons of the hydroxymethyl group appear around 4.750 ppm. chemicalbook.com For a similar compound, methyl (4-hydroxymethyl)benzoate, the hydroxymethyl protons show a signal at approximately 4.733 ppm. chemicalbook.com

Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between different parts of the molecule. For instance, COSY spectra reveal correlations between neighboring protons, while HSQC and HMBC experiments map the connections between protons and carbon atoms, which is crucial for assigning the resonances of the pyridine ring and the substituent groups. researchgate.netnih.gov These techniques collectively confirm the precise arrangement of the hydroxymethyl and aldehyde functionalities on the picoline framework.

NMR spectroscopy is also a powerful method for monitoring dynamic processes such as isomerization. While specific studies on the isomerization of this compound are not extensively detailed in the provided results, the principles of using NMR to track such transformations are well-established. For example, changes in the chemical shifts and coupling constants of the aldehyde and hydroxymethyl protons over time can indicate the interconversion between different isomeric forms or the occurrence of hydration of the aldehyde group, a process observed in similar pyridine aldehydes. rsc.org The quaternization of related pyridine compounds, which can be monitored by observing the down-field shift of pyridine ring protons, further illustrates the utility of NMR in studying reaction dynamics. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Interaction Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound and their interactions.

FT-IR spectroscopy is particularly sensitive to the characteristic vibrations of the hydroxyl (-OH), carbonyl (C=O), and pyridine ring moieties. A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxymethyl group, often broadened due to hydrogen bonding. spectroscopyonline.com The C=O stretching vibration of the aldehyde group typically appears as a strong, sharp band in the range of 1720-1680 cm⁻¹. jyoungpharm.org Vibrations associated with the pyridine ring, including C=C and C=N stretching, are expected in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.net

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for studying the molecule in aqueous solutions. In studies of similar molecules like pyridine-4-carbaldehyde, Surface-Enhanced Raman Spectroscopy (SERS) has been used to monitor the hydration of the aldehyde group at a silver-water interface, a process that is pH-dependent. rsc.org Resonance Raman spectroscopy has been employed to study the deprotonation state of the chromophore in photoactive yellow protein, which contains a 4-hydroxycinnamyl group, by observing characteristic bands that shift upon deprotonation. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (FT-IR) | Reference |

| O-H Stretch (Hydroxymethyl) | 3400-3200 (broad) | spectroscopyonline.com |

| C=O Stretch (Aldehyde) | 1720-1680 | jyoungpharm.org |

| C=C, C=N Stretch (Pyridine Ring) | 1600-1400 | researchgate.netresearchgate.net |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization

Electronic spectroscopy, including UV-Vis absorption and fluorescence, is used to investigate the electronic transitions and photophysical properties of this compound.

UV-Vis absorption spectroscopy reveals the wavelengths at which the molecule absorbs light, corresponding to electronic transitions between molecular orbitals. Pyridine-containing compounds typically exhibit π → π* and n → π* transitions. The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions are weaker and appear at longer wavelengths. The presence of the aldehyde and hydroxymethyl groups can influence the position and intensity of these absorption bands. For similar aromatic aldehydes, UV-Vis spectra have been used to monitor oxidation reactions. researchgate.net Computational studies using time-dependent density functional theory (TD-DFT) can help in assigning the observed electronic transitions and understanding the influence of solvents on the absorption spectra. physchemres.org

Fluorescence spectroscopy provides insights into the molecule's emissive properties after it has absorbed light. The fluorescence spectrum, Stokes shift (the difference between the absorption and emission maxima), and quantum yield are important parameters that characterize the excited state of the molecule. The nature and position of the substituents on the pyridine ring can significantly affect the fluorescence properties.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the precise molecular mass of this compound and for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.

In the mass spectrum, the molecular ion peak (M⁺) will correspond to the molecular weight of the compound (C₇H₇NO₂). The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. Common fragmentation pathways for this compound would likely involve the loss of the aldehyde group (-CHO), the hydroxymethyl group (-CH₂OH), or other small neutral molecules, leading to characteristic fragment ions. For instance, the mass spectrum of the related 2-pyridinecarboxaldehyde (B72084) shows a distinct fragmentation pattern that aids in its identification. nist.gov

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. metu.edu.tr By analyzing the diffraction pattern of a single crystal, it is possible to obtain precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding and crystal packing.

Density Functional Theory (DFT) and Molecular Dynamics Simulations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of the system is a functional of the electron density. This approach allows for the calculation of various molecular properties with a favorable balance between accuracy and computational cost.

Molecular Dynamics (MD) simulations, on the other hand, provide a dynamic picture of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the temporal evolution of the system, revealing information about conformational changes, intermolecular interactions, and the influence of the environment.

Prediction of Electronic and Structural Properties

DFT calculations are a powerful tool for the ab initio prediction of the geometric and electronic structure of this compound. By optimizing the molecular geometry, it is possible to obtain precise theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters provide a detailed three-dimensional representation of the molecule in its lowest energy state. For pyridine derivatives, DFT calculations have been successfully used to determine these structural parameters, showing good correlation with experimental data where available. nih.govresearchgate.net

The electronic properties of this compound can also be thoroughly investigated using DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more polarizable and more reactive.

Furthermore, DFT enables the computation of the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP is invaluable for identifying the electron-rich and electron-deficient regions of the molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack. For instance, the nitrogen atom in the pyridine ring and the oxygen atoms of the hydroxyl and aldehyde groups are expected to be regions of negative potential, while the hydrogen atoms are typically regions of positive potential.

Table 1: Predicted Structural Parameters for Pyridine Derivatives using DFT

| Parameter | Typical Calculated Value (Å or °) |

| C-C (ring) bond length | 1.38 - 1.40 |

| C-N (ring) bond length | 1.33 - 1.34 |

| C-C (substituent) bond length | 1.50 - 1.53 |

| C=O bond length | ~1.21 |

| C-O bond length | ~1.43 |

| C-N-C bond angle | ~117 |

| C-C-C bond angle | ~118 - 121 |

| O-C-H (aldehyde) bond angle | ~120 |

Note: The values presented in this table are typical ranges observed for related pyridine derivatives and serve as an illustrative example. Specific values for this compound would require dedicated DFT calculations.

Table 2: Predicted Electronic Properties for Pyridine Derivatives using DFT

| Property | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability |

| Dipole Moment | Measure of the molecule's overall polarity |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-deficient regions |

Modeling of Reaction Mechanisms and Intermolecular Interactions

DFT and MD simulations are also instrumental in modeling the dynamic behavior of this compound, including its reaction mechanisms and intermolecular interactions. DFT can be used to map the potential energy surface of a reaction, identifying transition states and calculating activation energies. This provides a detailed understanding of the reaction pathways and kinetics, which is crucial for applications in synthesis and catalysis. For example, the oxidation of the hydroxymethyl group or the reactions involving the aldehyde functionality could be modeled to elucidate the step-by-step mechanism.

Intermolecular interactions, which govern the condensed-phase properties of the compound, can be effectively studied using both DFT and MD simulations. DFT calculations on dimers or small clusters of this compound can quantify the strength and nature of non-covalent interactions such as hydrogen bonding and π-π stacking. The hydroxyl group and the aldehyde group are capable of acting as hydrogen bond donors and acceptors, and the pyridine ring can participate in π-stacking interactions.

MD simulations can extend this analysis to a larger system, modeling the behavior of this compound in a solvent or in the solid state. These simulations can reveal the preferred modes of intermolecular association, the structure of the solvation shell, and the dynamics of these interactions over time. mdpi.comnih.gov This is particularly important for understanding its solubility, crystal packing, and potential interactions with biological macromolecules. The study of related compounds has shown that intermolecular hydrogen bonds, such as N-H···O, play a dominant role in their crystal structures. mdpi.commdpi.com

By combining the predictive power of DFT for electronic and structural details with the dynamic insights from MD simulations, a comprehensive theoretical model of this compound can be constructed. This computational approach provides a powerful complement to experimental studies, facilitating a deeper understanding of its chemical and physical properties.

Emerging Research Frontiers and Prospects for 4 Hydroxymethyl Picolinaldehyde in Chemical Science

Exploration in Supramolecular Chemistry and Advanced Materials

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The unique architecture of 4-(Hydroxymethyl)picolinaldehyde, with its hydrogen bond donor (hydroxymethyl) and acceptor (aldehyde and pyridine (B92270) nitrogen) sites, makes it an excellent candidate for the construction of intricate supramolecular assemblies.

Table 1: Potential MOF Synthesis Parameters using this compound as a Linker

| Parameter | Value/Condition |

| Metal Source | Zinc Nitrate, Copper Acetate (B1210297), etc. |

| Organic Linker | This compound |

| Solvent | Dimethylformamide (DMF), Ethanol |

| Temperature | 80-150 °C |

| Reaction Time | 24-72 hours |

This table presents hypothetical parameters for the synthesis of MOFs using this compound, based on general MOF synthesis protocols.

Supramolecular Polymers: The ability of this compound to form directional hydrogen bonds could be exploited in the construction of supramolecular polymers. These long-chain assemblies, held together by non-covalent forces, can exhibit unique properties such as self-healing and responsiveness to external stimuli.

Development of Novel Sensing Platforms

The aldehyde functionality of this compound is a key feature for the development of novel chemosensors. Aldehydes are known to react with various nucleophiles, leading to changes in the photophysical properties of the molecule, such as fluorescence or color. This principle can be harnessed to detect a wide range of analytes. nih.gov

Fluorescent Chemosensors: Derivatives of this compound could be designed to act as "turn-on" or "turn-off" fluorescent sensors. For example, a Schiff base condensation reaction between the aldehyde group and an amine-containing fluorophore could lead to a new compound. Upon binding to a specific analyte, the conformation or electronic properties of this new compound could be altered, resulting in a detectable change in its fluorescence emission. Pyridine-based chemosensors have been developed for the detection of various species, including formaldehyde (B43269). bldpharm.comnih.gov

Table 2: Potential Design of a Fluorescent Chemosensor based on this compound

| Component | Function | Example |

| Recognition Unit | Binds to the target analyte | Schiff base formed from this compound |

| Fluorophore | Emits light upon excitation | Naphthalimide, Coumarin, or other fluorescent dyes |

| Signaling Mechanism | Change in fluorescence upon analyte binding | Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET) |

This table outlines a hypothetical design for a fluorescent sensor incorporating a derivative of this compound.

The hydroxymethyl group can also play a role in sensor design by providing an additional binding site or by influencing the solubility and biocompatibility of the sensor molecule.

Integration into Chemical Biology Tools

Chemical biology seeks to understand and manipulate biological systems using chemical tools. The reactivity of the aldehyde group in this compound makes it a valuable handle for the bioconjugation of molecules.

Bioconjugation and Labeling: The aldehyde can react with aminooxy or hydrazine-functionalized biomolecules to form stable oxime or hydrazone linkages. This allows for the site-specific labeling of proteins, peptides, and other biological macromolecules with probes for imaging or therapeutic purposes.

Fluorescent Probes for Bioimaging: By attaching a fluorophore to this compound, it could be developed into a fluorescent probe for cellular imaging. The pyridine moiety might influence the probe's cellular uptake and localization. The hydroxymethyl group could be further functionalized to target specific organelles or cellular components. The development of fluorescent probes for biological imaging is a rapidly advancing field.

Potential in Environmental Chemistry Applications

The development of new materials and methods for environmental remediation is a critical area of research. Materials derived from this compound could find applications in the detection and degradation of environmental pollutants.

Photocatalytic Materials: MOFs and other materials synthesized using this compound as a building block could exhibit photocatalytic activity. nih.gov Photocatalysis is a process that uses light to drive chemical reactions, such as the degradation of organic pollutants in water and air. unl.eduresearchgate.net The pyridine ring and the functional groups of the linker molecule can influence the electronic properties and light-absorbing capabilities of the resulting material, which are crucial for its photocatalytic efficiency.

Adsorbents for Pollutant Removal: The porous nature of MOFs derived from this compound could allow them to act as effective adsorbents for the removal of pollutants from water or air. The chemical functionalities within the pores can be tailored to selectively bind to specific contaminants.

Interdisciplinary Research Synergies and Future Directions

The true potential of this compound lies in the synergistic interplay between its two functional groups and its integration into interdisciplinary research. The ability to independently or sequentially modify the aldehyde and hydroxymethyl groups opens up a vast chemical space for the creation of multifunctional molecules and materials.

Future research will likely focus on:

Synergistic Catalysis: Designing catalysts where the aldehyde and hydroxymethyl groups (or their derivatives) work in concert to promote chemical transformations.

Multimodal Probes: Developing probes for biological imaging that can simultaneously report on multiple cellular events.

Smart Materials: Creating materials that can respond to multiple stimuli, such as light and pH, due to the presence of different functional moieties.

Q & A

Q. What are the established synthetic routes for 4-(Hydroxymethyl)picolinaldehyde, and what are the critical reaction parameters?

Methodological Answer : Synthesis typically involves hydroxymethylation of picolinaldehyde derivatives. A common approach is the condensation of pyridine-2-carbaldehyde with formaldehyde under basic conditions (e.g., NaOH or KOH), followed by purification via column chromatography using ethyl acetate/hexane gradients . Key parameters include:

- Catalyst selection : Alkaline conditions optimize hydroxymethyl group addition.

- Temperature control : Reactions are often conducted at 60–80°C to balance yield and side-product formation.

- Purification : Silica gel chromatography (230–400 mesh) with dichloromethane/methanol eluents effectively isolates the product .

Q. How is this compound structurally characterized, and what analytical techniques are prioritized?

Methodological Answer : Characterization involves:

- NMR spectroscopy : 1H and 13C NMR (e.g., Bruker Avance DPX 250 MHz) in CD3OD identifies the hydroxymethyl (–CH2OH) proton resonance at δ 4.59 (s) and pyridine ring protons (δ 6.54–6.76) .

- Mass spectrometry : LR-ESI-MS detects the molecular ion peak at m/z 163.1 [M+Na]+ for related hydroxymethylated aromatics .

- HPLC : Shim-pack ODS columns (21.5 × 250 mm) with acetonitrile/water gradients verify purity (>95%) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. inert effects) require:

- Dose-response profiling : Test concentrations from 1–100 µM in in vitro models (e.g., TNF-α-stimulated synovial fibroblasts) to identify therapeutic windows .

- Pathway-specific assays : Use inhibitors (e.g., LY294002 for PI3K/Akt) to isolate signaling mechanisms .

- Comparative structural analysis : Modify the hydroxymethyl or pyridine groups to assess structure-activity relationships (SAR) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrophilic sites on the pyridine ring.

- Molecular docking : Simulate interactions with enzymes (e.g., MMPs) to prioritize synthetic targets .

- Solvent effects : Use COSMO-RS models to predict solubility in polar aprotic solvents (e.g., DMF), critical for reaction design .

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

Methodological Answer :

- Murine collagen-induced arthritis (CIA) : Administer orally (10–50 mg/kg/day) and monitor paw thickness, serum IgG levels, and joint histopathology .

- Micro-PET/CT imaging : Track 18F-FDG uptake at inflammation sites to quantify anti-arthritic efficacy .

- Metabolic profiling : Use LC-MS/MS to measure plasma half-life and metabolite formation (e.g., glucuronide conjugates) .

Experimental Design & Data Analysis

Q. How to optimize reaction conditions for scaling up this compound synthesis?

Methodological Answer :

- Catalyst screening : Compare yields using K2CO3 vs. NaOH; alkaline catalysts reduce byproducts like dialdehydes.

- Solvent selection : Ethanol improves solubility (8.45 mg/mL at 25°C) and facilitates easy recovery .

- Process monitoring : Use inline FTIR to track aldehyde conversion and minimize over-hydroxymethylation.

Q. What statistical methods validate reproducibility in crystallographic studies of this compound derivatives?

Methodological Answer :

- SHELX refinement : Employ SHELXL for small-molecule refinement, ensuring R-factor convergence below 5% .

- Twinned data handling : Use SHELXE for high-resolution datasets to resolve pseudo-merohedral twinning .

- Cross-validation : Compare bond lengths/angles with Cambridge Structural Database entries to detect outliers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.